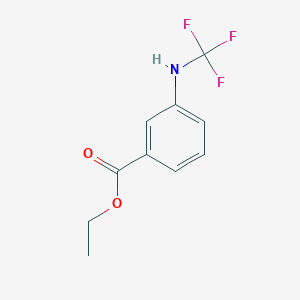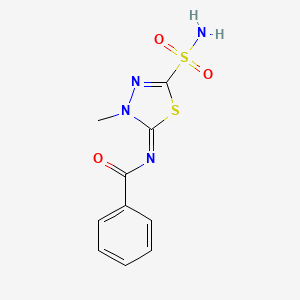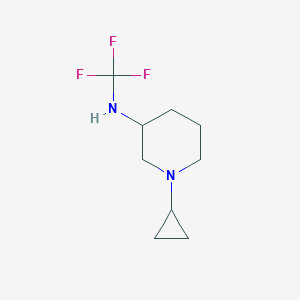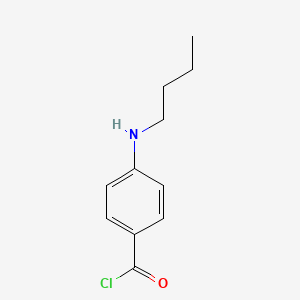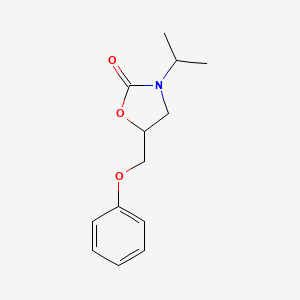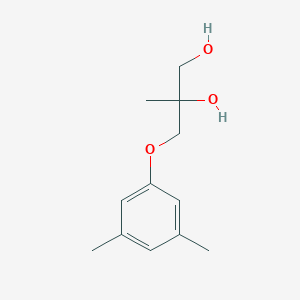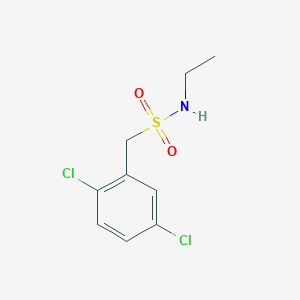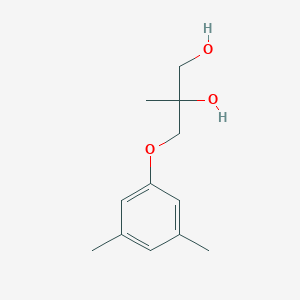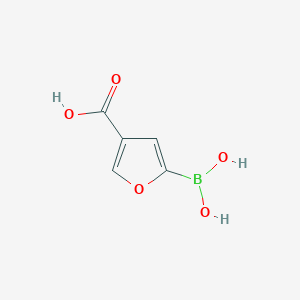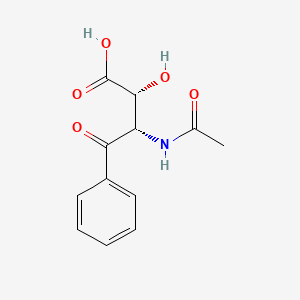
1-Phenylaziridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylaziridin-2-one is an organic compound with the molecular formula C8H9NO. It is a member of the aziridine family, characterized by a three-membered ring containing one nitrogen atom. This compound is notable for its strained ring structure, which imparts unique reactivity and makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylaziridin-2-one can be synthesized through various methods. One common approach involves the reaction of phenyl isocyanate with ethyleneimine under controlled conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate ring closure and formation of the aziridine ring .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylaziridin-2-one undergoes a variety of chemical reactions, including:
Nucleophilic Ring Opening: The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxaziridines or reduced to yield amines.
Substitution Reactions: Electrophilic substitution can occur at the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Nucleophilic Ring Opening: Typically involves nucleophiles such as sodium azide or lithium aluminum hydride in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation: Often performed using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Commonly employs reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic Ring Opening: Produces a variety of amines, alcohols, or thiols depending on the nucleophile used.
Oxidation: Yields oxaziridines.
Reduction: Results in primary or secondary amines.
Scientific Research Applications
1-Phenylaziridin-2-one has diverse applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of polymers and as a precursor for various chemical intermediates.
Mechanism of Action
The mechanism of action of 1-Phenylaziridin-2-one primarily involves its ability to undergo ring-opening reactions. The strained aziridine ring is highly reactive, making it an excellent electrophile. Upon nucleophilic attack, the ring opens to form a more stable product. This reactivity is harnessed in various synthetic applications, where the compound acts as an intermediate to introduce nitrogen-containing functional groups into target molecules .
Comparison with Similar Compounds
Aziridine: The parent compound of the aziridine family, lacking the phenyl group.
2-Phenylaziridine: Similar structure but lacks the carbonyl group at the 2-position.
N-Phenylaziridine: Another derivative with different substitution patterns on the nitrogen atom.
Uniqueness: 1-Phenylaziridin-2-one is unique due to its combination of a strained aziridine ring and a phenyl group, which imparts distinct reactivity and stability.
Properties
CAS No. |
725679-92-5 |
|---|---|
Molecular Formula |
C8H7NO |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
1-phenylaziridin-2-one |
InChI |
InChI=1S/C8H7NO/c10-8-6-9(8)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
RKJSNFAANDFIBD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


